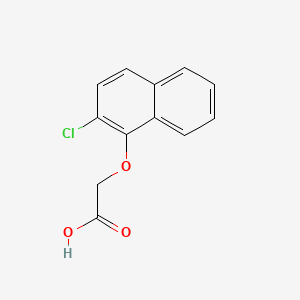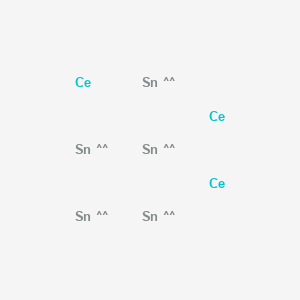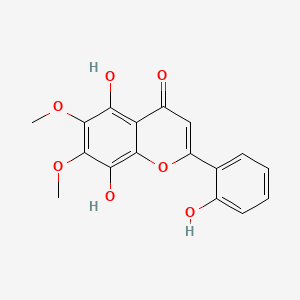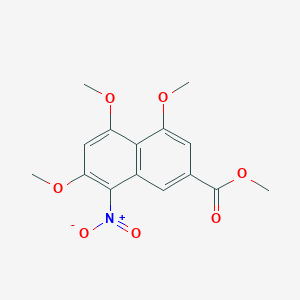![molecular formula C20H34 B14440086 4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-66-8](/img/structure/B14440086.png)
4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) is a compound that belongs to the class of bicyclic molecules. These molecules feature two joined rings and are known for their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the alkylation of bicyclo[2.2.2]octane derivatives. One common method is the alkylation of bicyclo[2.2.2]octane with diethyl malonate, followed by a series of steps including hydrolysis, decarboxylation, and reduction . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) exerts its effects is primarily through its interactions with molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include signal transduction and metabolic pathways, where the compound can influence the behavior of cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a phenyl ring bioisostere.
Cubane: Another rigid structure used in medicinal chemistry for its unique properties.
Norbornane: A bicyclic compound with applications in materials science and organic synthesis.
Uniqueness
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
80060-66-8 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-ethyl-4-(4-ethyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H34/c1-3-17-5-11-19(12-6-17,13-7-17)20-14-8-18(4-2,9-15-20)10-16-20/h3-16H2,1-2H3 |
InChI-Schlüssel |
XHTFBRDQNDQDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


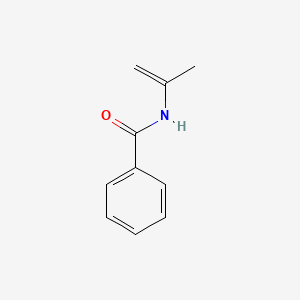
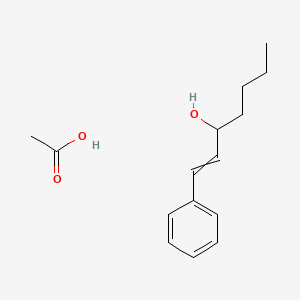
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
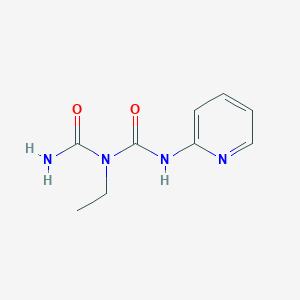
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
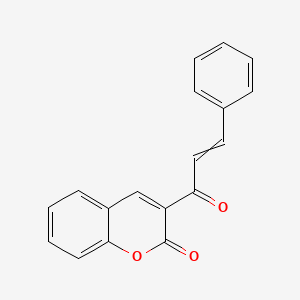
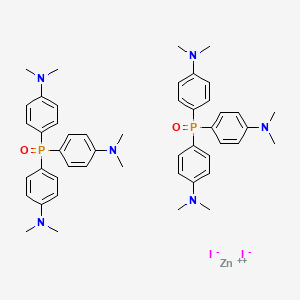
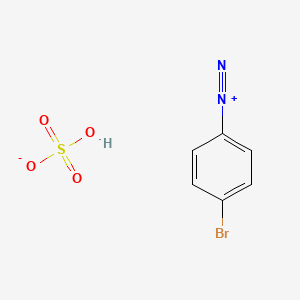

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
